1H-Imidazol-1-amine chemical properties and structure
1H-Imidazol-1-amine chemical properties and structure
This technical guide details the chemical architecture, synthesis, and reactivity of 1H-Imidazol-1-amine (1-aminoimidazole), a critical high-nitrogen building block.
Mechanistic Architectures, Synthetic Protocols, and Energetic Applications
Executive Summary
1H-Imidazol-1-amine (CAS: 51741-29-8) represents a specialized subclass of N-functionalized azoles where the N1-position is substituted with an amino (-NH₂) group. This modification fundamentally alters the electronic landscape of the imidazole ring, introducing a secondary nucleophilic center and enabling unique oxidative transformations. While often transient or handled as a salt in its unsubstituted form, its derivatives are pivotal in two high-value sectors: high-energy density materials (HEDMs) , where the N-N bond contributes significantly to the heat of formation, and medicinal chemistry , where it serves as a precursor to fused heterocycles and Schiff base ligands.
Structural & Physicochemical Profile
Electronic Structure
Unlike standard imidazoles, 1-aminoimidazole features an N-N single bond (hydrazine-like character) incorporated into an aromatic system.
-
Dipole Moment: High, driven by the separation of charge between the ring nitrogens and the exocyclic amino group.
-
Basicity: The molecule possesses two basic sites. The ring nitrogen (N3) remains the primary site of protonation (
), while the exocyclic amino group is significantly less basic due to the electron-withdrawing inductive effect of the aromatic ring. -
Tautomerism: Unlike 1H-imidazole, the 1-amino derivative cannot tautomerize (N1 is blocked), locking the bond order and localization of double bonds.
Physical Properties[1][2]
-
Molecular Weight: 83.09 g/mol [1]
-
Appearance: Typically isolated as a hygroscopic, low-melting solid or viscous oil in its free base form; stable as a hydrochloride or picrate salt.
-
Solubility: Highly soluble in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF). Poor solubility in non-polar hydrocarbons.[1]
Table 1: Comparative Properties of Imidazole Derivatives
| Property | 1H-Imidazole | 1-Methylimidazole | 1-Aminoimidazole |
|---|---|---|---|
| MW ( g/mol ) | 68.08 | 82.10 | 83.09 |
| Melting Point | 89–91 °C | -6 °C | ~Low melt / Oil (Salt dependent) |
| N1 Substituent | -H (Acidic) | -CH₃ (Inert) | -NH₂ (Nucleophilic/Labile) |
| Primary Reactivity | Electrophilic Sub.[1] | Coordination | Oxidative Deamination / Condensation |
Synthetic Pathways[3][4]
The synthesis of 1-aminoimidazole requires electrophilic amination of the imidazole ring. The standard reagent for this transformation is Hydroxylamine-O-sulfonic acid (HOSA) , which acts as a source of the "NH₂⁺" synthon.[2]
Mechanism of N-Amination
The reaction proceeds via an
Figure 1: Electrophilic amination pathway using HOSA.[1]
Experimental Protocol: Synthesis of 1-Aminoimidazole
Safety Warning: HOSA is corrosive and can decompose exothermically. N-amino compounds can be potentially energetic.[1][2][3] Perform behind a blast shield.[1]
Reagents:
-
Imidazole (1.0 eq)[4]
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq)[1]
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Solvent: Water (or Water/Dioxane mixture)
Procedure:
-
Preparation: Dissolve imidazole (6.8 g, 100 mmol) and KOH (14.0 g, 250 mmol) in water (50 mL) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.
-
Amination: Add HOSA (12.4 g, 110 mmol) portion-wise over 30 minutes. Critical: Maintain temperature below 10 °C to prevent hydrolysis of HOSA.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns from colorless to pale yellow.
-
Extraction: Saturate the aqueous phase with solid
(salting out). Extract exhaustively with Ethyl Acetate ( mL) or Dichloromethane.[1] -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40 °C). -
Purification: The crude oil can be converted to the picrate salt for characterization or used immediately.
Chemical Reactivity & Mechanistic Insights[2]
1-Aminoimidazole exhibits "chameleon-like" reactivity, capable of acting as a nucleophile (via the amino group) or a radical precursor (via oxidation).
Oxidative Transformations (The "Benzyne" Analogy)
Oxidation of 1-aminobenzotriazole with Lead Tetraacetate (LTA) is the classic route to generate benzyne . For 1-aminoimidazole, oxidation (e.g., with LTA or Iodobenzene diacetate) generates an unstable intermediate.
-
Pathway A (Coupling): Radical recombination often leads to 1,1'-biimidazole derivatives.
-
Pathway B (Fragmentation): In the presence of traps, it can generate reactive species analogous to 5-membered hetarynes, though these are extremely unstable and prone to ring opening.
Condensation (Schiff Base Formation)
The exocyclic amino group reacts readily with aldehydes to form hydrazones (Schiff bases). These derivatives are stable and often used to functionalize the imidazole core for drug delivery.
-
Reaction: 1-Aminoimidazole + R-CHO
Imidazole-N-N=CH-R[1] -
Utility: This linkage is hydrolytically stable but metabolically active, making it a useful linker in prodrug design.
Figure 2: Divergent reactivity profile of 1-aminoimidazole.
Applications in Drug Discovery & Materials
Energetic Materials (HEDMs)
The N-amino group increases the Heat of Formation (
-
Target Molecule: 1-Amino-2,4-dinitroimidazole .[1]
-
Performance: This derivative exhibits high density (
) and detonation velocities comparable to RDX, but with lower sensitivity. The amino group allows for extensive hydrogen bonding, stabilizing the crystal lattice.
Medicinal Chemistry[9]
-
Privileged Scaffold: The N-amino imidazole moiety mimics the transition state of peptide bond hydrolysis in certain metalloproteases.
-
Antifungal Agents: Schiff base derivatives of 1-aminoimidazole have shown potent activity against Candida albicans, functioning by disrupting ergosterol biosynthesis.
References
-
Synthesis via HOSA: Wallace, R. G. (1980).[1] "Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent."[1][5][6] Organic Preparations and Procedures International.[1] Link
-
Energetic Derivatives: Klapötke, T. M., et al. (2012). "Synthesis and Investigation of 1-Amino-2,4-dinitroimidazole." Chemistry - An Asian Journal.[1] Link
-
Oxidative Reactivity: Rees, C. W., & Storr, R. C. (1969). "Oxidation of 1-aminobenzotriazole." Journal of the Chemical Society C. Link
-
Physical Properties: Katritzky, A. R. (1984).[1] Comprehensive Heterocyclic Chemistry. Vol 5. Pergamon Press.[1] (General reference for Azole properties).
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
